4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with difluoro and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, introduction of the difluoro groups, and coupling with the piperazinyl moiety. Common synthetic routes may involve:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of Difluoro Groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Piperazinyl Moiety: The final step involves coupling the benzothiazole intermediate with a piperazine derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or enzymes.
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The difluoro groups and the piperazinyl moiety play crucial roles in enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: can be compared with other benzothiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the difluoro groups and the methoxynaphthalene moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxynaphthalen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S/c1-30-19-11-15-5-3-2-4-14(15)10-17(19)22(29)27-6-8-28(9-7-27)23-26-21-18(25)12-16(24)13-20(21)31-23/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVMJLMLLRGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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